[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
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Overview
Description
The compound “[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate” is a highly complex organic molecule. This compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes for complex organic molecules include:
Stepwise Synthesis: Building the molecule piece by piece, often starting with simpler precursors.
Protecting Groups: Using protecting groups to mask reactive sites during intermediate steps.
Coupling Reactions: Employing coupling reactions such as amide bond formation, esterification, and others to link different parts of the molecule.
Industrial Production Methods
Industrial production of such complex molecules may involve:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining efficiency and yield.
Purification Techniques: Using chromatography, crystallization, and other methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and Reduction: Changes in the oxidation state of certain atoms within the molecule.
Substitution Reactions: Replacement of one functional group with another.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents and conditions used in these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve:
Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with similar functional groups or structural motifs.
Uniqueness
The uniqueness of this compound could be highlighted by comparing its specific functional groups, stereochemistry, and biological activities with those of similar compounds.
Properties
Molecular Formula |
C70H104N12O14S |
---|---|
Molecular Weight |
1369.7 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(68-72-35-38-97-68)39-47-23-17-15-18-24-47)79(10)59(43(4)5)66(90)78-67(91)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H3,71,73,92)(H,78,90,91)/t45-,46+,50-,51+,52-,53+,58-,59-,60-,61?,62?/m0/s1 |
InChI Key |
ONJSPUYOSRDFMS-ALFABNOSSA-N |
Isomeric SMILES |
CC[C@H](C)C([C@@H](CC(=O)N1CCC[C@H]1C([C@@H](C)C(=O)N[C@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Origin of Product |
United States |
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